molecular formula C11H13ClO4 B6317212 2-(3,4,5-Trimethoxyphenyl)acetyl chloride CAS No. 39053-78-6

2-(3,4,5-Trimethoxyphenyl)acetyl chloride

Cat. No.: B6317212
CAS No.: 39053-78-6
M. Wt: 244.67 g/mol
InChI Key: LDAQJWWSGNIDSE-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 2-(3,4,5-Trimethoxyphenyl)acetyl chloride is C11H13ClO4 . The average mass is 244.671 Da and the monoisotopic mass is 244.050232 Da .

Scientific Research Applications

Synthesis and Structural Analysis

  • 2-(3,4,5-Trimethoxyphenyl)acetyl chloride has been utilized in the synthesis of various organic compounds, particularly in the formation of derivatives like 3-acetyl-2-substituted phenyl-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,3,4-oxadiazole derivatives. These compounds have been synthesized using a cyclization reaction and their structures were confirmed using various analytical techniques such as IR, NMR, and X-ray crystallography (Linhong Jin et al., 2006).

Antiproliferative Activities

  • Derivatives synthesized using this compound have shown significant antiproliferative activities against various cancer cells. Compounds like 2a, 2b, 2c, 2f, 3l, and 3m were highly effective against PC3 cells, displaying potential as candidates for anticancer drug development (Linhong Jin et al., 2006).

Chemical Synthesis Applications

  • The compound has also been used in the synthesis of other important intermediates such as 3,4,5-trimethoxyphenyl acetic acid, which is crucial for the preparation of various pharmaceutical products (Wang Yue-qun, 2011).

Organophosphorus Compounds Synthesis

  • It has found use in synthesizing organophosphorus compounds, serving as a reagent in the synthesis of aminoalkyl- and amino(aryl)methylphosphonic acid derivatives, which are key intermediates in various chemical processes (C. Yuan et al., 1991).

Polymer Science

  • In polymer science, derivatives of this compound have been employed in the in situ modification of hyperbranched polyesters, demonstrating its versatility in materials science (H. Kricheldorf et al., 1999).

Cholinesterase Inhibition

  • Some nature-inspired 3,4,5-trimethoxycinnamates prepared using this compound were evaluated for their ability to inhibit acetylcholinesterase and butyrylcholinesterase, highlighting its potential in the development of treatments for conditions like Alzheimer's disease (J. Kos et al., 2021).

Properties

IUPAC Name

2-(3,4,5-trimethoxyphenyl)acetyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO4/c1-14-8-4-7(6-10(12)13)5-9(15-2)11(8)16-3/h4-5H,6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDAQJWWSGNIDSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CC(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

In a manner similar to Preparation 15, react 3,4,5-trimethoxybenzeneacetic acid with thionyl chloride to obtain the title compound.
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Synthesis routes and methods II

Procedure details

Combine 3,4,5-trimethoxy-phenyl-acetic acid (2.26 g, 10 mmol) and dichloromethane (50 mL). Cool to -5° C. using a ice-salt bath. Add 2 drops of dimethylformamide followed by dropwise addition of oxalyl chloride (1.74 mL, 20 mmol). after 1 hour, warm the reaction mixture to ambient temperature. After 2 hours, evaporate the reaction mixture in vacuo to give the title compound as a liquid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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